N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide: is a sulfonamide derivative known for its diverse applications in medicinal and organic chemistry. Sulfonamides are a class of compounds that have been widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains. It is also being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. The compound targets specific molecular pathways, such as those involved in bacterial cell wall synthesis or cancer cell proliferation .
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxy group enhances its lipophilicity, allowing for better cell membrane penetration and increased bioavailability. Additionally, the acetyl group contributes to its reactivity in various chemical reactions .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-15(22)16-6-5-7-17(14-16)21-26(23,24)20-12-10-19(11-13-20)25-18-8-3-2-4-9-18/h2-14,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHOKUQNQMOPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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